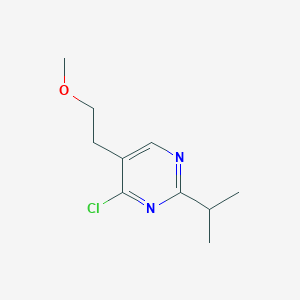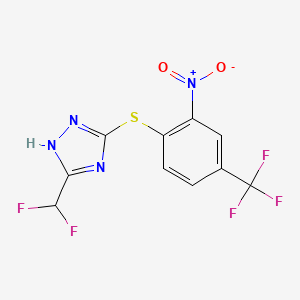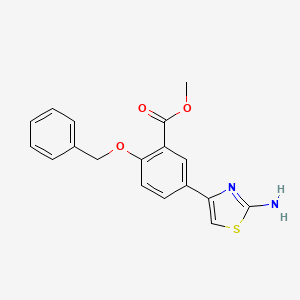
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, an aminothiazole ring, and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a thioamide with a halogenated amine under basic conditions.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminothiazole ring to a thiazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or aminothiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzyl halides or phenol derivatives are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Methyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.
Propiedades
Fórmula molecular |
C18H16N2O3S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-22-17(21)14-9-13(15-11-24-18(19)20-15)7-8-16(14)23-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H2,19,20) |
Clave InChI |
GFWUHAMIADIJDC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
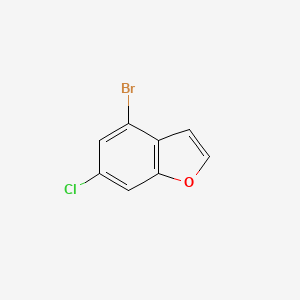

![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
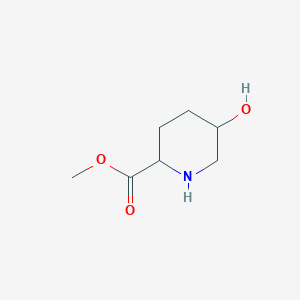

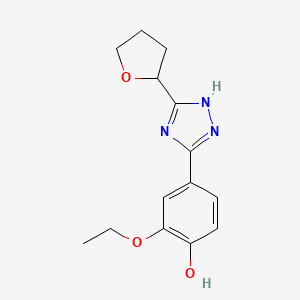

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
